molecular formula C12H12N4 B420336 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 50427-83-3

5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B420336
CAS RN: 50427-83-3
M. Wt: 212.25g/mol
InChI Key: LTRKZIXDSRFKLT-UHFFFAOYSA-N
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Description

5-Amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile is a unique chemical compound with the linear formula C12H12N4 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .


Molecular Structure Analysis

The molecular structure of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile can be represented by the SMILES string NC1=C(C#N)C(CC)=NN1C2=CC=CC=C2 . The InChI representation is 1S/C12H12N4/c1-2-11-10(8-13)12(14)16(15-11)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3 .


Chemical Reactions Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves various chemical reactions. For instance, the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile is a well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold .


Physical And Chemical Properties Analysis

5-Amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile is a solid substance . The compound’s stability, validated by the computed total energy and thermodynamic parameters, surpasses that of anticipated structure .

Scientific Research Applications

Pharmaceutical Research

Pyrazole derivatives, including the compound , are known for their wide range of biological activities. They have been used in the development of drugs with antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . This compound could be explored for potential pharmaceutical applications in treating diseases like cancers, respiratory diseases, infections, and neurological disorders.

Material Science

The structural and optical performance of pyrazole derivatives can be enhanced for various material science applications. The novel 3-[(5-amino-1-phenylpyrazol-4-yl)carbonitrilomethyl]benzene sulfonamide has shown improved structural and optical properties , suggesting that similar enhancements could be researched for the compound .

Synthetic Chemistry

Pyrazole derivatives are valuable in synthetic chemistry for constructing complex molecules. The facile one-pot synthesis approach to create pyrazole derivatives can be applied to synthesize 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile and explore its reactivity and utility in creating new chemical entities .

Antimicrobial Research

Research has shown that pyrazole derivatives exhibit promising antimicrobial activities. The presence of electron-donating groups in these compounds enhances their activity against various microbial strains . This suggests that our compound could be studied for its antimicrobial efficacy.

Anticancer Research

Pyrazole derivatives have demonstrated significant anticancer properties. The compound’s potential as an anticancer agent can be explored through pharmacological studies to understand its mechanism of action and therapeutic efficacy .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed. It is irritating to eyes, respiratory system, and skin . It is classified as Aquatic Chronic 1 and Eye Irritant 2 . The storage class code is 11, which stands for Combustible Solids .

properties

IUPAC Name

5-amino-3-ethyl-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-11-10(8-13)12(14)16(15-11)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRKZIXDSRFKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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